N-(2-cyano-4,5-diethoxyphenyl)-2-fluorobenzamide
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Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-2-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyano group, two ethoxy groups, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2-fluorobenzamide typically involves the reaction of 2-cyano-4,5-diethoxyphenylamine with 2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-diethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzamides with varying functional groups.
Scientific Research Applications
N-(2-cyano-4,5-diethoxyphenyl)-2-fluorobenzamide has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorobenzamide moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide
- N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide
Uniqueness
N-(2-cyano-4,5-diethoxyphenyl)-2-fluorobenzamide stands out due to the presence of both ethoxy groups and a fluorobenzamide moiety, which impart unique chemical and biological properties
Properties
Molecular Formula |
C18H17FN2O3 |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C18H17FN2O3/c1-3-23-16-9-12(11-20)15(10-17(16)24-4-2)21-18(22)13-7-5-6-8-14(13)19/h5-10H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
VGJBRARVYGXQPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2F)OCC |
Origin of Product |
United States |
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